molecular formula C9H9BrO4 B3060166 Methyl 5-bromo-4-hydroxy-2-methoxybenzoate CAS No. 185050-77-5

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate

Cat. No.: B3060166
CAS No.: 185050-77-5
M. Wt: 261.07
InChI Key: ZKQGADBVWHJVCD-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring. This compound is often used in chemical research and synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate can be synthesized from 5-bromo-2-hydroxy-4-methoxybenzoic acid . The synthesis involves esterification, where the carboxylic acid group of the benzoic acid derivative is converted into a methyl ester. This reaction typically requires the use of methanol and a strong acid catalyst such as sulfuric acid under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of 5-bromo-4-methoxy-2-methoxybenzoic acid.

    Reduction: Formation of 5-bromo-4-hydroxy-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of the bromine atom and hydroxyl group may facilitate binding to active sites of enzymes, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-hydroxy-2-methoxybenzoate is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity compared to its similar compounds. The combination of bromine, hydroxyl, and methoxy groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQGADBVWHJVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661006
Record name Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185050-77-5
Record name Methyl 5-bromo-4-hydroxy-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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